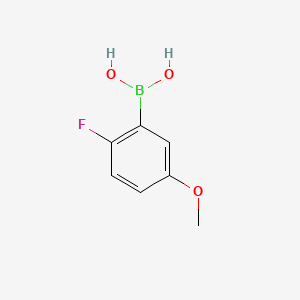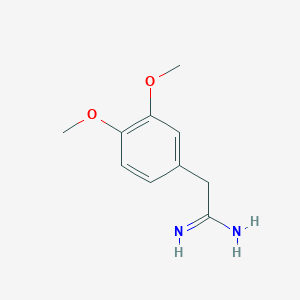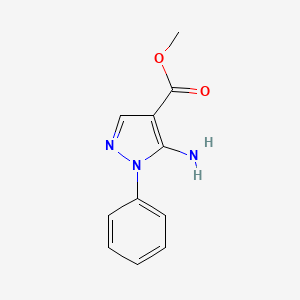
5-amino-1-fenil-1H-pirazol-4-carboxilato de metilo
Descripción general
Descripción
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Aplicaciones Científicas De Investigación
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of agrochemicals and dyes
Mecanismo De Acción
Target of Action
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a derivative of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Mode of Action
It’s known that the pyrazole moiety is a common motif in a wide range of synthesized drugs . Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This change in structure can translate into changes in properties, potentially affecting the compound’s interaction with its targets .
Biochemical Pathways
5-amino-pyrazoles are often used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These compounds can affect a variety of biochemical pathways, depending on the specific targets they interact with.
Pharmacokinetics
The properties of a compound can be influenced by its structure, and the pyrazole moiety is known to be a common feature in many drugs .
Result of Action
5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . The effects of these compounds can vary widely, depending on their specific targets and mode of action.
Análisis Bioquímico
Biochemical Properties
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The effects of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have significant biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At low doses, it can enhance cellular function and promote beneficial effects, such as improved metabolic activity and reduced oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of pyrazole derivatives, thereby influencing the overall metabolic balance . These interactions can lead to changes in the levels of key metabolites, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake and localization to specific cellular compartments, where it can exert its biological effects . Additionally, its distribution within tissues can influence its overall bioavailability and therapeutic efficacy.
Subcellular Localization
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects in a spatially regulated manner, enhancing its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a catalyst such as Nano-ZnO to facilitate the regioselective formation of the pyrazole ring . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The use of environmentally friendly catalysts like Amberlyst-70 has also been explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-methyl-1-phenylpyrazole
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-5-ol
Uniqueness
Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 5-amino-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-7-13-14(10(9)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNRBFVNDLYVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233483 | |
| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29097-01-6 | |
| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29097-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


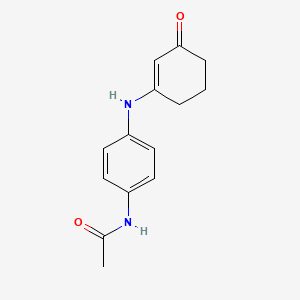
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
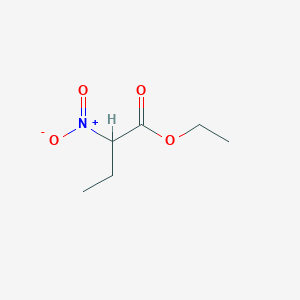
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)
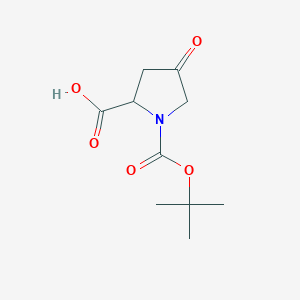
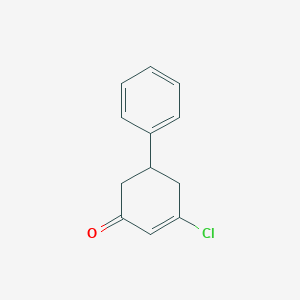
![1-(1H-indol-3-yl)-2-[4-(3-phenylprop-2-enyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B1307765.png)
